

# An In-depth Technical Guide to the Physical Properties of Picric Acid Crystals

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## Compound of Interest

Compound Name: *Picric acid*

Cat. No.: *B1683659*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **picric acid** (2,4,6-trinitrophenol) crystals. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, from chemical synthesis to historical pharmaceutical formulations. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical workflows.

## Core Physical and Chemical Properties

**Picric acid** is a yellow crystalline solid, known for both its acidic nature and its explosive properties.[1][2] It has been historically used in a range of applications including as a dye, an antiseptic, and a component in explosives.[3] The physical characteristics of **picric acid** are crucial for its safe handling, storage, and application in any research or development context. When dry, **picric acid** is highly sensitive to heat, shock, and friction, making it a significant explosion hazard.[4][5] For safety, it is typically stored wetted with water (often with a water content of 10% or more), which significantly reduces its sensitivity to detonation.[4]

## Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of **picric acid** crystals for easy reference and comparison.

General Properties	Value	References
Molecular Formula	C <sub>6</sub> H <sub>3</sub> N <sub>3</sub> O <sub>7</sub>	<a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	229.10 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Appearance	Pale yellow, odorless crystals	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Density	1.763 - 1.767 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Taste	Bitter	<a href="#">[3]</a> <a href="#">[6]</a>

Thermal Properties	Value	References
Melting Point	121.8 - 122.5 °C (251.2 - 252.5 °F)	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	Explodes above 300 °C (572 °F)	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Flash Point	150 °C (302 °F)	<a href="#">[8]</a> <a href="#">[10]</a>
Auto-ignition Temperature	300 °C (572 °F)	<a href="#">[11]</a>
Enthalpy of Formation	-944.3 kJ/kg	<a href="#">[1]</a>

Solubility	Value	References
Water	1.27 - 1.3 g/100 mL at 20 °C	<a href="#">[4]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Ethanol	Soluble	<a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[14]</a>
Acetone	Soluble	<a href="#">[6]</a> <a href="#">[9]</a>
Ether	Soluble	<a href="#">[6]</a> <a href="#">[15]</a>
Benzene	Soluble	<a href="#">[10]</a>

Crystal Structure	Value	References
Crystal System	Orthorhombic	<a href="#">[13]</a> <a href="#">[16]</a>
Space Group	Pca2 <sub>1</sub>	<a href="#">[7]</a> <a href="#">[16]</a>
Unit Cell Parameters	a = 9.13 Å, b = 18.69 Å, c = 9.79 Å	<a href="#">[7]</a>

Acid-Base Properties	Value	References
pKa	0.38 - 0.42	<a href="#">[1]</a> <a href="#">[12]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of **picric acid** and its derivatives.

### Synthesis of Picric Acid from Phenol

This protocol describes a common laboratory method for the synthesis of **picric acid** via the nitration of phenol.[\[17\]](#)

Materials:

- Phenol (4 g)
- Concentrated Sulfuric Acid (5.0 mL)
- Concentrated Nitric Acid (15 mL)
- Alcohol-Water mixture (2:1) for recrystallization
- Ice
- 500 mL flat-bottom flask
- Water bath

- Fume hood
- Buchner funnel and flask
- Vacuum source

#### Procedure:

- In a 500 mL flat-bottom flask, carefully add 4 g of phenol to 5.0 mL of concentrated sulfuric acid and mix thoroughly. The reaction is exothermic, and the mixture will become warm.
- Heat the flask on a water bath for 30 minutes to facilitate the formation of phenolsulfonic acid.
- Cool the flask and its contents thoroughly in an ice-water bath.
- Working in a fume hood, add 15 mL of concentrated nitric acid to the cooled mixture and shake for a few seconds. A vigorous reaction will occur, producing red nitrous fumes.
- Once the initial vigorous reaction has subsided, heat the flask on a boiling water bath for 1-2 hours with occasional shaking. An oily layer will initially form and then convert to a crystalline mass.
- Add approximately 50 mL of cold water to the flask and cool the mixture in an ice-water bath to precipitate the crude **picric acid**.
- Collect the product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold water until the washings are free from acid.
- Recrystallize the crude product from an alcohol-water mixture (2:1).
- Filter the purified crystals and dry them.

## Preparation of a Picrate Salt for Identification of an Organic Base

**Picric acid** readily forms crystalline salts with many organic bases. The sharp melting points of these picrate derivatives have been historically used for the identification of unknown bases.

[\[14\]](#)**Materials:**

- Unknown organic base (approx. 0.2 g)
- Saturated solution of **picric acid** in absolute ethanol
- Absolute ethanol (5 mL)
- Test tubes
- Water bath
- Filtration apparatus (e.g., Hirsch funnel)
- Melting point apparatus

**Procedure:**

- Dissolve approximately 0.2 g of the unknown organic base in 5 mL of absolute ethanol in a test tube.
- In a separate test tube, prepare a saturated solution of **picric acid** in absolute ethanol.
- Add the saturated **picric acid** solution dropwise to the solution of the organic base until a precipitate forms or the solution turns a distinct yellow.
- Gently warm the mixture in a water bath for a few minutes to ensure the reaction is complete.
- Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the picrate derivative.
- Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.
- Dry the crystals thoroughly.

- Determine the melting point of the dried picrate derivative and compare it to literature values for known picrates to identify the original organic base.

## Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Materials:

- Dry **picric acid** sample
- Capillary tube
- Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point apparatus)
- Thermometer

Procedure:

- Ensure the **picric acid** sample is thoroughly dry.
- Finely powder a small amount of the sample.
- Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in the melting point apparatus.
- Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

## Single Crystal X-ray Diffraction

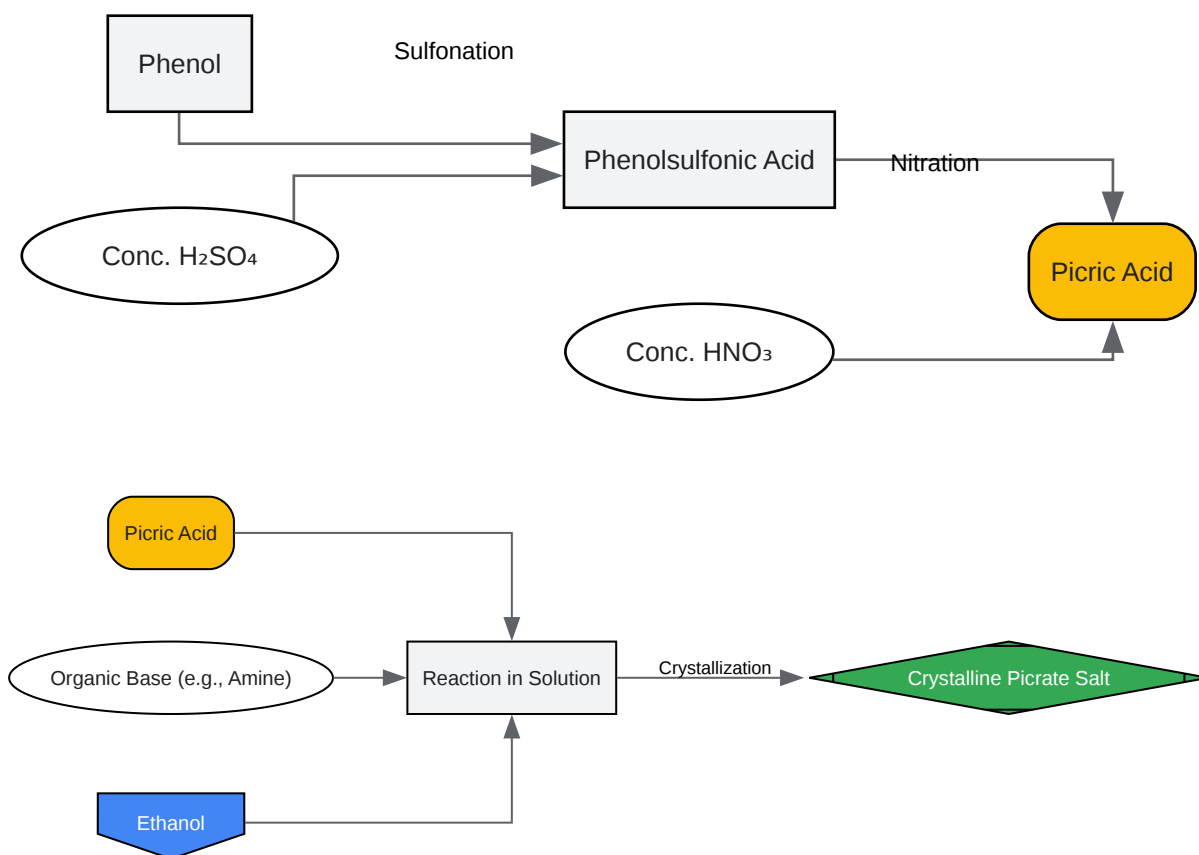
This technique is used to determine the precise three-dimensional arrangement of atoms within a crystal, providing data on unit cell dimensions and space group.

#### General Workflow:

- **Crystal Growth:** Grow a single, high-quality crystal of **picric acid**, typically by slow evaporation of a saturated solution. The crystal should be free of cracks and inclusions.
- **Crystal Mounting:** Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
- **Data Collection:** Place the goniometer head on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.
- **Structure Solution and Refinement:** The collected data is processed to determine the unit cell and space group. The positions of the atoms in the crystal lattice are then determined (structure solution) and their parameters are optimized (refinement) to best fit the experimental data.

## Visualizations of Chemical Workflows

The following diagrams, generated using the DOT language, illustrate key chemical processes involving **picric acid**.



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